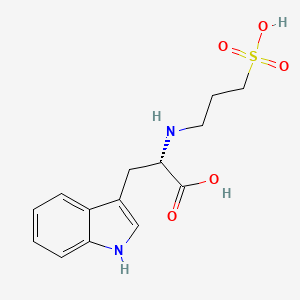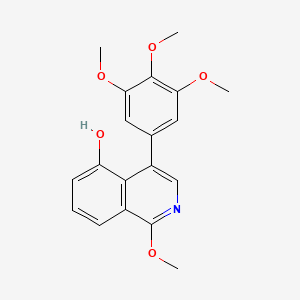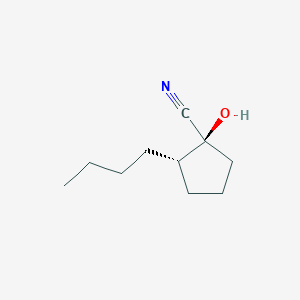
(1S,2S)-2-butyl-1-hydroxycyclopentane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-butyl-1-hydroxycyclopentane-1-carbonitrile is an organic compound with a unique structure that includes a cyclopentane ring, a butyl group, a hydroxyl group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-butyl-1-hydroxycyclopentane-1-carbonitrile typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring can be formed through cyclization reactions involving appropriate precursors.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides.
Hydroxyl Group Addition: The hydroxyl group can be added through hydroxylation reactions, often using oxidizing agents.
Nitrile Group Addition: The nitrile group can be introduced through cyanation reactions, typically using cyanide salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-2-butyl-1-hydroxycyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.
Substitution: Common reagents include alkyl halides and aryl halides.
Major Products
Oxidation: Formation of (1S,2S)-2-butyl-1-oxocyclopentane-1-carbonitrile.
Reduction: Formation of (1S,2S)-2-butyl-1-hydroxycyclopentane-1-amine.
Substitution: Formation of various substituted cyclopentane derivatives.
Applications De Recherche Scientifique
(1S,2S)-2-butyl-1-hydroxycyclopentane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1S,2S)-2-butyl-1-hydroxycyclopentane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and interactions with enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-butyl-1-hydroxycyclopentane-1-carbonitrile: A stereoisomer with different spatial arrangement.
(1S,2S)-2-methyl-1-hydroxycyclopentane-1-carbonitrile: A compound with a methyl group instead of a butyl group.
(1S,2S)-2-butyl-1-hydroxycyclohexane-1-carbonitrile: A compound with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
(1S,2S)-2-butyl-1-hydroxycyclopentane-1-carbonitrile is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties compared to its similar compounds.
Propriétés
Numéro CAS |
834885-80-2 |
|---|---|
Formule moléculaire |
C10H17NO |
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
(1S,2S)-2-butyl-1-hydroxycyclopentane-1-carbonitrile |
InChI |
InChI=1S/C10H17NO/c1-2-3-5-9-6-4-7-10(9,12)8-11/h9,12H,2-7H2,1H3/t9-,10+/m0/s1 |
Clé InChI |
BPGMMOKNYWTRSX-VHSXEESVSA-N |
SMILES isomérique |
CCCC[C@H]1CCC[C@]1(C#N)O |
SMILES canonique |
CCCCC1CCCC1(C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-Bromopyridin-2-yl)-N'-[(2,6-difluorophenyl)methyl]thiourea](/img/structure/B12533378.png)
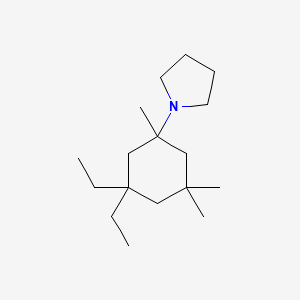
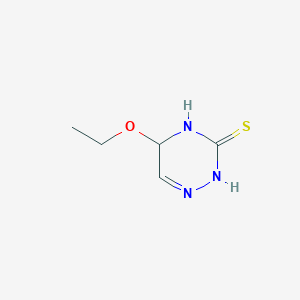
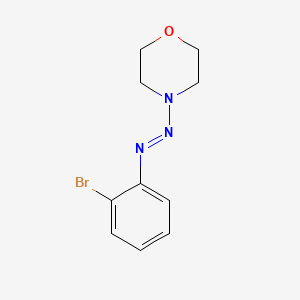
![3-(Pyridin-4-yl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12533390.png)
![3-[(E)-N-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)amino]-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12533397.png)
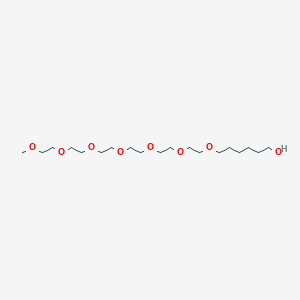
![N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide](/img/structure/B12533410.png)
![6-[3-(4-Chlorophenoxy)phenyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B12533424.png)
![1,1'-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene](/img/structure/B12533426.png)
